Phosphoethanolamine (PE) is a naturally occurring phospholipid found in biological membranes. [] It belongs to the class of glycerophospholipids, specifically diacyl glycerophosphoethanolamines. [] PE is a zwitterionic molecule with a polar head group containing a phosphate group and an ethanolamine group, and a hydrophobic tail consisting of two fatty acid chains.
Further research is needed to elucidate the role of PE dysregulation in human diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. [, ]
Targeting PE metabolic pathways, such as PMT inhibition, holds promise for developing new therapeutic strategies against parasitic infections and other diseases. [, , ]
O-Phosphorylethanolamine can be derived from ethanolamine through phosphorylation processes. It falls under the category of phosphoethanolamines, which are crucial in biological systems due to their involvement in lipid metabolism and cellular signaling mechanisms.
The synthesis of O-Phosphorylethanolamine can be achieved through several methods, primarily involving the reaction of ethanolamine with phosphorus-containing reagents. One effective method described in a patent involves:
This method has been noted for its high yield, low production costs, and minimal environmental impact due to the absence of harmful byproducts .
O-Phosphorylethanolamine participates in several biochemical reactions, particularly those involving phosphorylation and dephosphorylation. It can react with various substrates to form more complex molecules such as phospholipids.
Key reactions include:
These reactions are vital for maintaining cellular functions and signaling pathways.
O-Phosphorylethanolamine functions primarily as a signaling molecule within cells. Its mechanism involves:
Research has shown that O-Phosphorylethanolamine can interact with calcium-binding proteins, enhancing their functionality in various physiological processes .
Data from studies indicate that this compound maintains high purity levels (>99%) when synthesized properly .
O-Phosphorylethanolamine has several scientific applications:
O-Phosphorylethanolamine (PEA, C₂H₈NO₄P) consists of an ethanolamine moiety (-NH₂-CH₂-CH₂-) linked to a phosphate group via a phosphoester bond. This molecule adopts an extended conformation in aqueous solution, with the phosphate group exhibiting tetrahedral geometry and significant flexibility around the C-O-P bonds. The P-O bond lengths involving the ester oxygen average 1.60 Å, while the P-OH bonds measure approximately 1.54 Å, as determined through X-ray crystallography and computational modeling [4] [6]. The molecule's conformational flexibility is constrained by intramolecular hydrogen bonding between the phosphate oxyanions and the protonated amine group (NH₃⁺), particularly in physiological pH conditions. This interaction forms a pseudo-six-membered ring structure that significantly influences PEA's molecular recognition properties and biological reactivity [5] [8].
The phosphoester linkage in PEA displays substantial rotational freedom, with the dihedral angles (O1-P-O4-C1 and P-O4-C1-C2) sampling multiple conformers in solution phase. Nuclear magnetic resonance (¹H and ³¹P) studies reveal restricted rotation around the C-C bond adjacent to the phosphate group (C1-C2 bond rotation barrier = 12-15 kJ/mol), while rotation about the P-O bond exhibits a lower barrier (8-10 kJ/mol) [4] [8]. This dynamic behavior facilitates adaptive molecular recognition in biological environments, particularly in enzyme active sites like human O-phosphoethanolamine phospho-lyase (hEtnppl) where PEA serves as substrate. The enzyme exploits this conformational flexibility during catalysis, stabilizing a specific rotamer that positions the Cβ-O bond antiperiplanar to the phosphate leaving group for efficient β-elimination [1] [3].
The phosphate group of PEA exhibits complex acid-base behavior, existing in three predominant protonation states across physiological pH ranges:
Table 1: Protonation Species of O-Phosphorylethanolamine in Aqueous Solution
Species | Phosphate Group | Amine Group | Dominant pH Range | Abbreviation |
---|---|---|---|---|
Cation | PO(OH)₂ | NH₃⁺ | < 5.5 | H₃L⁺ |
Zwitterion | PO(OH)(O⁻) | NH₃⁺ | 5.5-10.5 | H₂L± |
Anion | PO(O⁻)₂ | NH₂ | > 10.5 | HL⁻ |
¹H-NMR chemical shift analysis demonstrates that the amine group maintains protonation (NH₃⁺) until pH > 10.5 due to the electron-withdrawing phosphate group reducing its basicity (pKₐ NH₃⁺ = 10.3). The zwitterionic form predominates between pH 5.5 and 10.5, exhibiting enhanced solubility in aqueous environments due to its dipolar character. This protonation landscape directly influences PEA's metal-binding capabilities, biological stability, and metabolic processing in phospholipid biosynthesis pathways [4] [5] [8].
The acid-base properties of PEA have been quantitatively characterized through potentiometric titrations across diverse experimental conditions. The molecule displays two macroscopic protonation constants corresponding to:pKₐ₁ = 5.75 ± 0.05 (phosphate group, H₂L± ⇌ HL⁻ + H⁺)pKₐ₂ = 10.31 ± 0.03 (amine group, H₃L⁺ ⇌ H₂L± + H⁺)
These values were determined at 25°C and ionic strength 0.15 mol·L⁻¹ NaCl, simulating physiological conditions. The relatively low pKₐ₁ (compared to phosphoric acid pKₐ₁ = 2.1) reflects stabilization of the monoanion through intramolecular hydrogen bonding with the protonated amine group. Microconstants calculated from distribution diagrams indicate that the zwitterion H₂L± (PO⁻-NH₃⁺) is significantly more stable (94% population at pH 7.4) than the neutral isomer (PO(OH)-NH₂, 6%) due to Coulombic stabilization [4] [5] [8].
Protonation thermodynamics reveal that PEA's acid-base equilibria are enthalpy-driven processes with substantial entropic contributions. Temperature studies (15-37°C) demonstrate significant variations in pKₐ values:
Table 2: Thermodynamic Parameters for PEA Protonation at I = 0.15 mol·L⁻¹
Reaction | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) | pKₐ (25°C) | dpKₐ/dT |
---|---|---|---|---|
H₃L⁺ ⇌ H₂L± + H⁺ | 32.4 ± 0.8 | -21 ± 3 | 5.75 | -0.018 |
H₂L± ⇌ HL⁻ + H⁺ | 46.2 ± 1.1 | -8 ± 4 | 10.31 | -0.025 |
The phosphate group's first deprotonation (pKₐ₁) becomes more favorable with increasing temperature (ΔH > 0), indicating endothermic dissociation facilitated by greater solvent reorganization at higher temperatures. Conversely, the amine group deprotonation (pKₐ₂) exhibits a stronger temperature dependence due to greater hydrophobic hydration changes upon deprotonation. These temperature effects have physiological implications, particularly in fever conditions or thermogenic tissues where altered PEA protonation may influence its enzymatic processing in the Kennedy pathway [5] [8].
Electrostatic theory predicts significant ionic strength (I) dependence for charged molecules like PEA. Experimental studies (I = 0.15-1.0 mol·L⁻¹ NaCl) confirm this behavior, with pKₐ values following the extended Debye-Hückel relationship:pKₐ = pKₐ° - (0.51√I)/(1 + 1.6√I) + δI
Where δ represents the ionic strength correction coefficient. For PEA:
This depression arises because high ionic strength screens electrostatic attractions, destabilizing the zwitterionic form relative to the anion and cation. Consequently, in hypertonic physiological environments (e.g., renal medulla, I ≈ 0.5 mol·L⁻¹), PEA speciation shifts toward increased concentrations of the fully protonated (H₃L⁺) and fully deprotonated (HL⁻) species at the expense of the zwitterion. This shift directly impacts Mg²⁺ complexation, which preferentially occurs with the PO(O⁻)₂ moiety in the zwitterionic form [4] [5] [8].
Table 3: Ionic Strength Effects on PEA Speciation at 25°C
Ionic Strength (mol·L⁻¹) | pKₐ₁ | pKₐ₂ | % Zwitterion at pH 7.4 |
---|---|---|---|
0.15 | 5.75 | 10.31 | 94.2 |
0.50 | 5.58 | 10.08 | 91.7 |
1.00 | 5.43 | 9.90 | 88.1 |
The speciation model also explains PEA's interaction with divalent cations like Mg²⁺, which form [Mg(HL)]⁺ and [MgL] complexes predominantly through phosphate coordination. At physiological ionic strength (I ≈ 0.15 mol·L⁻¹), the stability constant logβ for [Mg(HL)]⁺ = 2.18 ± 0.05, decreasing to 1.92 ± 0.06 at I = 1.0 mol·L⁻¹ due to competitive screening by Na⁺ ions. MALDI-MS fragmentation patterns confirm that Mg²⁺ binding occurs via bidentate coordination to phosphate oxygen atoms, forming a strained four-membered chelate ring rather than amine participation [4] [5] [8].
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